cis-2-[2-(3-Bromophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid
CAS No.: 736136-38-2
Cat. No.: VC3866682
Molecular Formula: C15H17BrO3
Molecular Weight: 325.2 g/mol
* For research use only. Not for human or veterinary use.
![cis-2-[2-(3-Bromophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid - 736136-38-2](/images/structure/VC3866682.png)
Specification
CAS No. | 736136-38-2 |
---|---|
Molecular Formula | C15H17BrO3 |
Molecular Weight | 325.2 g/mol |
IUPAC Name | (1R,2R)-2-[2-(3-bromophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid |
Standard InChI | InChI=1S/C15H17BrO3/c16-12-6-3-5-11(8-12)14(17)9-10-4-1-2-7-13(10)15(18)19/h3,5-6,8,10,13H,1-2,4,7,9H2,(H,18,19)/t10-,13-/m1/s1 |
Standard InChI Key | HXMGBTCEMUDHJI-ZWNOBZJWSA-N |
Isomeric SMILES | C1CC[C@H]([C@H](C1)CC(=O)C2=CC(=CC=C2)Br)C(=O)O |
SMILES | C1CCC(C(C1)CC(=O)C2=CC(=CC=C2)Br)C(=O)O |
Canonical SMILES | C1CCC(C(C1)CC(=O)C2=CC(=CC=C2)Br)C(=O)O |
Introduction
Structural Characteristics and Stereochemistry
The molecular structure of cis-2-[2-(3-Bromophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid (C₁₅H₁₇BrO₃) features a cyclohexane ring with two key substituents:
-
A carboxylic acid group at position 1.
-
A 2-(3-bromophenyl)-2-oxoethyl group at position 2, arranged in a cis configuration relative to the carboxylic acid .
The stereochemistry is critical to its reactivity and physical properties. X-ray crystallography of analogous compounds (e.g., iodophenyl and methoxyphenyl derivatives) confirms that the cis arrangement imposes steric constraints, influencing conformational stability and intermolecular interactions . The bromine atom at the meta position of the phenyl ring enhances electrophilic substitution potential while contributing to molecular weight (325.20 g/mol) and density (1.402±0.06 g/cm³) .
Synthetic Pathways and Optimization
Key Synthetic Steps
The synthesis typically involves a three-step protocol:
-
Condensation Reaction:
-
Cyclization:
-
Intramolecular cyclization under acidic conditions (e.g., H₂SO₄) yields the cis-configured cyclohexane ring. Stereochemical control is achieved via temperature modulation (0–25°C).
-
-
Oxidation:
Physicochemical Properties
The compound’s moderate lipophilicity (LogP 3.6) suggests balanced solubility in polar and nonpolar solvents, while the carboxylic acid group enhances water solubility at physiological pH .
Chemical Reactivity and Functionalization
Electrophilic Aromatic Substitution
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume